N-desethyl Metonitazene (hydrochloride)
CAS No.:
Cat. No.: VC14587973
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O3 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
| Standard InChI | InChI=1S/C19H22N4O3/c1-3-20-10-11-22-18-9-6-15(23(24)25)13-17(18)21-19(22)12-14-4-7-16(26-2)8-5-14/h4-9,13,20H,3,10-12H2,1-2H3 |
| Standard InChI Key | IKAGAOZPALXGDX-UHFFFAOYSA-N |
| Canonical SMILES | CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC |
Introduction
Chemical Identification and Properties
Structural Characteristics
N-Desethyl metonitazene hydrochloride (IUPAC name: N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine hydrochloride) belongs to the nitazene family, characterized by a benzimidazole core substituted with a nitro group at the 5-position and a benzyl moiety at the 2-position . The hydrochloride salt form enhances stability and solubility, with a molecular formula of C₁₉H₂₂N₄O₃·HCl and a molecular weight of 390.9 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) analyses confirm its planar aromatic system and protonated amine group, which facilitates interaction with opioid receptors .
Physicochemical Data
The compound exhibits solubility in polar aprotic solvents (30 mg/mL in dimethylformamide and dimethyl sulfoxide) and moderate solubility in ethanol (5 mg/mL) and phosphate-buffered saline (5 mg/mL at pH 7.2) . Storage at -20°C is recommended to prevent degradation, though repeated freeze-thaw cycles should be avoided . Spectroscopic data, including ultraviolet-visible (UV-Vis) absorption maxima at 270 nm and 340 nm, align with its nitroaromatic structure .
Synthesis and Metabolic Pathways
Laboratory Synthesis
N-Desethyl metonitazene is synthesized via reductive alkylation of metonitazene, a precursor controlled under international drug treaties. The process involves catalytic hydrogenation to remove the ethyl group from the parent compound’s piperidine ring, followed by salt formation with hydrochloric acid . clandestine laboratories often employ impure reagents, leading to variable potency and contamination with toxic byproducts such as N-ethylbenzamide .
In Vivo Metabolism
As a major metabolite of isotonitazene, N-desethyl metonitazene is formed through cytochrome P450 3A4 (CYP3A4)-mediated N-dealkylation in the liver . Pharmacokinetic studies in rodents indicate a half-life of 4.2 hours and a volume of distribution of 8.1 L/kg, suggesting extensive tissue penetration . Subsequent glucuronidation at the secondary amine group produces inactive conjugates excreted renally .
Pharmacological Effects and Mechanism of Action
μ-Opioid Receptor Activation
N-Desethyl metonitazene functions as a full MOR agonist with subnanomolar affinity (Ki = 0.12 nM), surpassing fentanyl (Ki = 0.43 nM) and morphine (Ki = 1.8 nM) in binding assays . Bioluminescence resonance energy transfer (BRET) studies demonstrate its superagonist properties, eliciting 230% of the maximal G protein response observed with DAMGO (a standard MOR peptide agonist) and 190% β-arrestin recruitment . This dual signaling efficacy correlates with prolonged receptor internalization and desensitization, contributing to its high abuse potential .
Analgesic and Adverse Effects
Public Health Risks and Toxicity Profile
Overdose Characteristics
Case reports link N-desethyl metonitazene to fatalities presenting with hypoxemia (PaO₂ < 60 mmHg), hypercapnia (PaCO₂ > 50 mmHg), and pulmonary edema . Postmortem blood concentrations range from 0.8–3.2 ng/mL, reflecting its potency at subtherapeutic levels . Co-ingestion with benzodiazepines or alcohol exacerbates respiratory depression, complicating overdose management .
Dependence and Withdrawal
Chronic administration in rats induces physical dependence within 14 days, manifested as withdrawal symptoms (teeth chattering, ptosis) upon naloxone challenge . The compound’s high lipophilicity enables rapid blood-brain barrier penetration, fostering compulsive redosing behaviors in self-administration paradigms .
Regulatory Status and Control Measures
International Scheduling
In October 2024, the WHO Expert Committee on Drug Dependence recommended adding N-desethyl metonitazene to Schedule I of the 1961 Single Convention on Narcotic Drugs, citing its “substantial risk of abuse” and “lack of therapeutic utility” . This aligns with earlier controls on isotonitazene and other nitazenes .
Detection Challenges
Standard immunoassay screens fail to detect N-desethyl metonitazene due to structural dissimilarity from natural opioids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using m/z 355 → 297 and m/z 355 → 265 transitions are required for identification in biological matrices .
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